Mn(TMHD)3

Catalog No.
S1797534
CAS No.
14324-99-3
M.F
C33H57MnO6
M. Wt
604.74
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mn(TMHD)3

CAS Number

14324-99-3

Product Name

Mn(TMHD)3

IUPAC Name

manganese(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Molecular Formula

C33H57MnO6

Molecular Weight

604.74

InChI

InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3]

Catalyst for Organic Reactions

Mn(TMHD)3 finds significant use as a catalyst in organic chemistry, particularly for promoting intramolecular Diels-Alder reactions []. These reactions involve the cyclization of dienes and dienophiles to form cyclic structures. Mn(TMHD)3 offers advantages due to its Lewis acidic nature, which helps activate the diene for the reaction.

Electron Transfer Studies

Mn(TMHD)3 can act as a single electron donor in studies involving excess electron transfer processes. This property makes it valuable in research related to understanding electron transfer mechanisms in various systems, including DNA []. By studying how Mn(TMHD)3 interacts with DNA molecules, researchers can gain insights into potential DNA damage pathways and develop strategies for protection.

Enantioselective Synthesis

The ability of Mn(TMHD)3 to form complexes with other molecules opens doors for its application in enantioselective synthesis. Enantioselectivity refers to the preferential formation of one enantiomer (mirror image) over another in a chemical reaction. Researchers are exploring the use of Mn(TMHD)3 complexes as catalysts for achieving enantioselective synthesis of various organic compounds [].

Other Research Applications

Beyond the areas mentioned above, Mn(TMHD)3 shows promise in other scientific research fields:

  • Borylation Reactions: Mn(TMHD)3 can act as a catalyst for borylation reactions, which involve the introduction of boron-containing functional groups into organic molecules [].
  • Hydrohydrazination and Hydroazidation: Mn(TMHD)3 demonstrates catalytic activity in hydrohydrazination and hydroazidation reactions. These reactions involve the addition of N-H (hydrazine) or N=N (azide) groups to unsaturated bonds in organic molecules [].
  • Oxidative Carbonylation of Phenol: Research suggests Mn(TMHD)3 can be used as a catalyst for the oxidative carbonylation of phenol, a reaction that converts phenol into valuable aromatic carboxylic acids [].

Mn(TMHD)3, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) or Tris(dipivaloylmethanato)manganese, is a coordination complex containing a manganese(III) central atom coordinated with three bidentate (meaning they bind through two donor atoms) TMHD ligands [].

The TMHD ligand, short for 2,2,6,6-tetramethyl-3,5-heptanedionate, is a type of beta-diketonate known for its ability to form stable complexes with various metal ions. Mn(TMHD)3 is significant in scientific research due to its unique properties and potential applications, particularly in the field of materials science [].


Molecular Structure Analysis

Mn(TMHD)3 adopts an octahedral geometry []. The manganese(III) center is surrounded by six oxygen atoms, each belonging to a separate TMHD ligand. The binding between the metal and oxygen atoms involves the donation of lone pairs from the oxygen to empty orbitals on the manganese. This creates a distorted octahedral structure due to the steric bulk of the methyl groups on the TMHD ligand [].


Chemical Reactions Analysis

Synthesis

Mn(TMHD)3 can be synthesized through various methods, with a common approach involving the reaction of a manganese(II) salt with TMHD in an organic solvent [].

Mn(OAc)2 + 3HDTMHD → Mn(TMHD)3 + 2HOAc (Eq. 1) []

  • Mn(OAc)2: Manganese(II) acetate
  • HDTMHD: 2,2,6,6-tetramethyl-3,5-heptanedione (enol form of the TMHD ligand)
  • HOAc: Acetic acid

Decomposition

Mn(TMHD)3 can decompose upon heating, releasing volatile organic fragments and leaving behind a manganese oxide residue. The exact decomposition temperature depends on various factors like heating rate and atmosphere.

Other Relevant Reactions

Mn(TMHD)3 serves as a precursor for the deposition of manganese-containing thin films through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) []. In MOCVD, Mn(TMHD)3 vaporizes and decomposes on a heated substrate, leading to the formation of a manganese-based film.


Physical And Chemical Properties Analysis

  • Melting Point: 115-117 °C []
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in organic solvents like benzene and toluene []
  • Stability: Relatively stable under ambient conditions, but decomposes upon heating.

Mechanism of Action (Not Applicable)

Mn(TMHD)3 does not have a direct biological function. Its primary application lies in its role as a precursor for materials deposition.

Mn(TMHD)3 is considered a mild irritant and may cause skin and eye irritation upon contact. It is recommended to handle the compound with appropriate personal protective equipment like gloves, safety glasses, and a fume hood [].

Dates

Modify: 2023-08-15

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